

Technical Guide: Structural Elucidation of 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

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Compound of Interest

Compound Name: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

CAS No.: 1052680-10-0

Cat. No.: B1290089

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Executive Summary & Structural Context

The molecule **2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine** (CAS: 329775-73-1) presents a unique analytical challenge due to the coexistence of a saturated, basic heterocycle (piperidine) and an aromatic, electron-rich heterocycle (pyrazole) linked by a flexible ethylene chain.^[1]

Correct elucidation is critical to rule out common synthetic isomers, specifically:

- Regioisomerism:
 - alkylation (desired) vs.
 - alkylation (tautomerically equivalent in unsubstituted pyrazole but distinct in substituted analogs) or
 - alkylation (rare but possible).^[1]
- Connectivity: Confirming the ethyl linker attaches to the Piperidine

position, not the Piperidine Nitrogen ().

Target Molecule Specifications

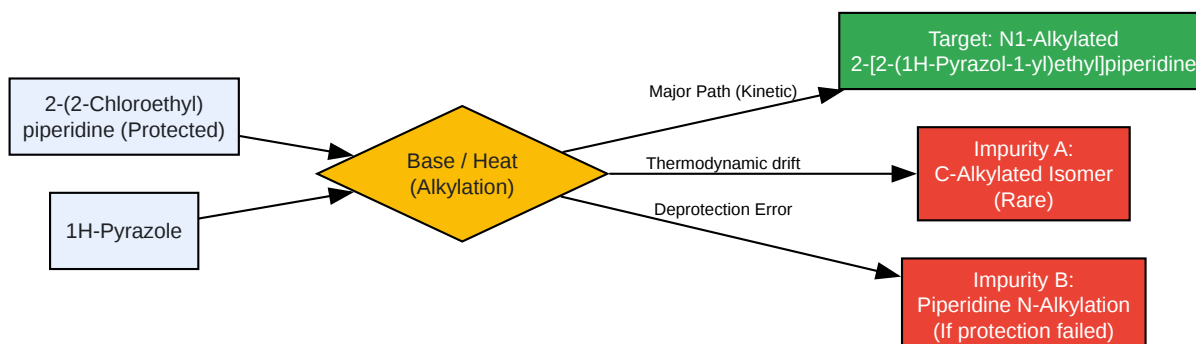
- Formula:
- Exact Mass: 179.1422 Da^[1]
- Key Features: Chiral center at Piperidine
; Secondary amine ()
); Aromatic Pyrazole system.

Synthetic Causality & Impurity Profiling

To interpret analytical data accurately, one must understand the genesis of the sample. The most common synthetic route involves the nucleophilic attack of pyrazole on a 2-(2-haloethyl)piperidine derivative (often N-protected).^[1]

Pathway Logic (DOT Visualization)

The following diagram illustrates the synthetic logic and potential isomeric pitfalls that the elucidation must resolve.



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Figure 1: Synthetic pathway and potential isomeric impurities requiring discrimination.

Mass Spectrometry: Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) provides the first line of evidence.[1]

Protocol 1: ESI-QTOF Analysis[1]

- Method: Positive Mode Electrospray Ionization (ESI+).
- Expected $[M+H]^+$: 180.1495 m/z.

Diagnostic Fragmentation Pathway: Unlike simple aliphatics, this molecule exhibits a "charge-remote" fragmentation pattern and alpha-cleavage driven by the piperidine nitrogen.[1]

Fragment Ion (m/z)	Proposed Structure	Mechanistic Origin
180.15		Parent Ion
96.08		McLafferty-like rearrangement or -cleavage at the ethyl linker, retaining the piperidine ring.[1] This confirms the piperidine is intact and substituted at
81.04		Pyrazole cation. Cleavage of the ethyl-pyrazole bond.[1] Presence confirms the N-ethyl bond is weaker than the aromatic ring bonds.[1]
84.08		Tetrahydropyridine. Characteristic of piperidine ring fragmentation.

NMR Spectroscopy: The Definitive Proof

Nuclear Magnetic Resonance (NMR) is the primary tool for regiochemical assignment.

1H NMR Assignment Strategy (Solvent:)

The spectrum will display three distinct zones: Aromatic (Pyrazole), Linker (Ethyl), and Aliphatic (Piperidine).

Critical Assignment Table:

Position	Shift (ppm)	Multiplicity	Integration	Diagnostic Logic
Py-H3	7.50 - 7.55	Doublet (J~2Hz)	1H	Deshielded by adjacent Nitrogen (). ^[1]
Py-H5	7.35 - 7.40	Doublet (J~2Hz)	1H	Deshielded by (attachment point). ^[1]
Py-H4	6.20 - 6.25	Triplet/dd	1H	Shielded position on the aromatic ring. ^[1]
Linker	4.15 - 4.25	Triplet	2H	Key Signal: Downfield shift proves attachment to Pyrazole Nitrogen (). ^[1] If attached to Carbon, this would be ~2.5-3.0 ppm. ^{[1][2]}
Pip-C2-H	2.60 - 2.80	Multiplet	1H	Diagnostic for substitution at position 2. ^[1]
Linker	1.90 - 2.10	Multiplet	2H	Connects linker to the piperidine ring. ^[1]
Pip-NH	~1.5 - 2.0	Broad Singlet	1H	Exchangeable with

.[1]

Pip-Ring

1.10 - 1.80

Multiplets

6H

Remaining ring
methylene
protons.[1]

2D NMR Correlation Workflow

To rigorously prove connectivity, run the following sequence.

Step-by-Step Elucidation Logic:

- COSY (Correlation Spectroscopy):
 - Trace the spin system from Py-H4
Py-H3/H5.[1]
 - Trace the continuous chain: Linker
Linker
Pip-C2-H
Pip-C3...[1]
 - Validation: This confirms the ethyl chain is unbroken and attached to the piperidine ring.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Assign carbons to protons.[1]
 - Critical Check: The carbon attached to the Linker
protons (4.2 ppm) should resonate at ~50 ppm (N-CH₂), confirming N-alkylation.
- HMBC (Heteronuclear Multiple Bond Coherence) - The "Golden Standard":
 - Look for a correlation between Linker

protons and Py-C3/Py-C5.[1]

- Look for a correlation between Linker

protons and Pip-C2/Pip-C3.[1]

- Regiochemistry Proof: A correlation from Py-H5 to the Linker

carbon confirms N1 substitution.[1]

15N-HMBC (Optional but Authoritative)

If distinguishing between N1 and N2 alkylation is ambiguous (e.g., in substituted pyrazoles),

-HMBC is required.

- Target: The alkylated Nitrogen () will show a significant upfield shift (~ -150 to -170 ppm relative to nitromethane) compared to the pyridine-like Nitrogen (, ~ -70 ppm).[1]
- Observation: A strong cross-peak between Linker protons and a nitrogen at ~ -160 ppm confirms -alkylation.[1]

Stereochemical Analysis

The Piperidine

carbon is a chiral center.[1] Synthetic samples are typically racemic (

) unless asymmetric synthesis or chiral resolution was performed.

Protocol: Chiral Purity Determination

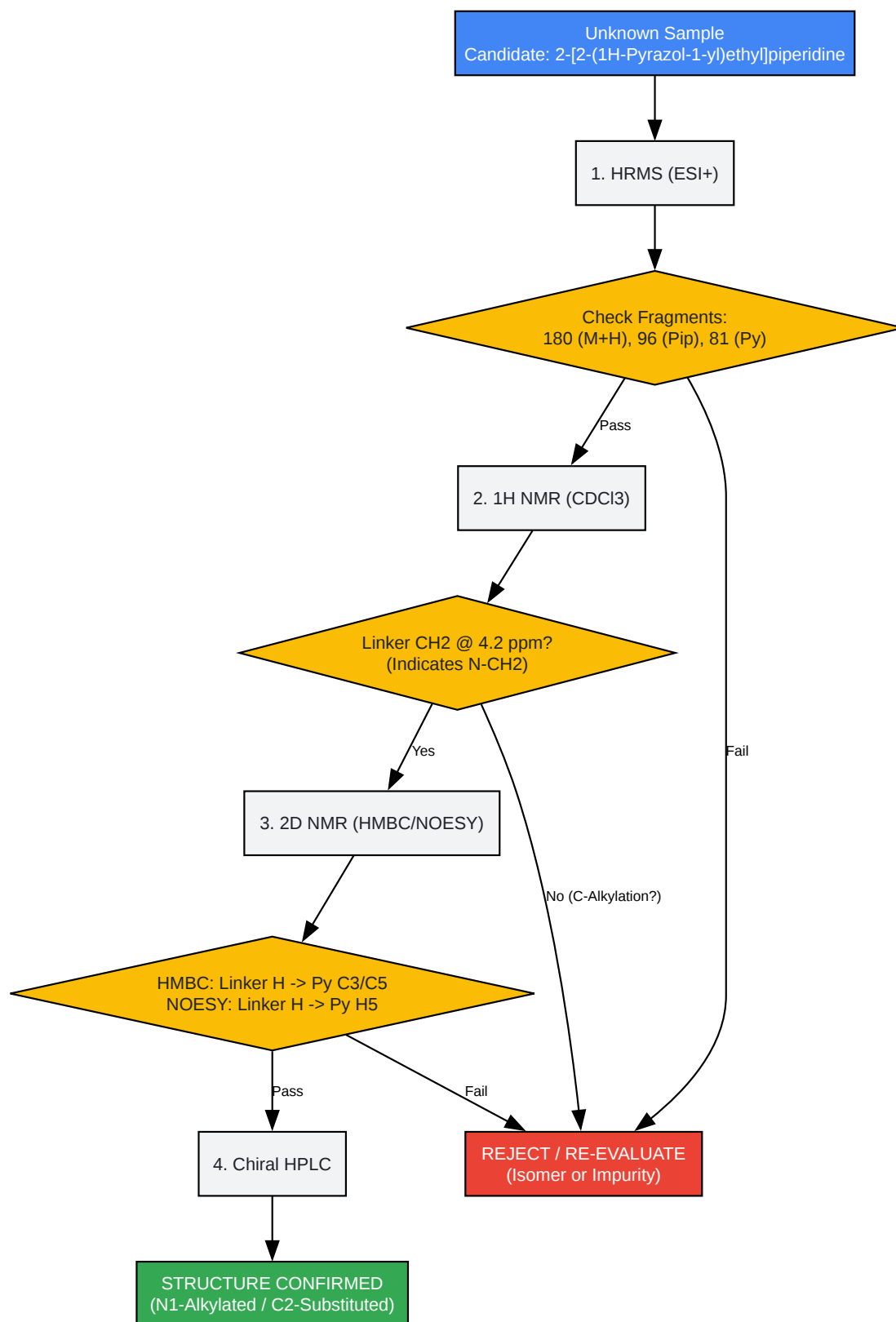
Do not assume enantiopurity.[1]

- Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).[1]

- Column: Polysaccharide-based stationary phase (e.g., Chiralpak AD-H or OD-H).[1]
- Mobile Phase:
/ Methanol + 0.1% Diethylamine (DEA).[1]
- Detection: UV at 254 nm (Pyrazole absorption).
- Result: Racemate will appear as two peaks with 1:1 integration.

Comprehensive Elucidation Workflow Diagram

The following Graphviz diagram summarizes the decision tree for validating the structure.



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Figure 2: Step-by-step structural validation decision tree.

References

- Alkylation Regiochemistry: Claramunt, R. M., et al. "The annular tautomerism of pyrazoles." *Advances in Heterocyclic Chemistry*. 2000.[1]
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Sources

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- 2. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
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